molecular formula C10H14ClN B7970433 6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B7970433
M. Wt: 183.68 g/mol
InChI Key: BXJPVTARHDBKTK-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (6-Methyl-THQ·HCl) is a bicyclic organic compound featuring a partially hydrogenated quinoline backbone with a methyl substituent at the 6-position. Its molecular formula is C₁₀H₁₃N·HCl (base: C₁₀H₁₃N, MW = 147.22 g/mol), and it is structurally characterized by a fused benzene ring and a partially saturated pyridine ring . The compound is notable for applications in materials science and pharmacology, particularly as an anti-knock additive in fuels and a precursor in drug synthesis .

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJPVTARHDBKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of m-Aminophenol

The synthesis begins with the acylation of m-aminophenol to form 3-chloro-3'-hydroxypropionanilide. This step is conducted in aqueous bicarbonate to avoid costly organic solvents, achieving high yields (>85%). The aqueous medium minimizes side reactions and simplifies workup procedures.

Aluminum Chloride–Mediated Cyclization

Cyclization of the acylated intermediate employs a eutectic mixture of aluminum chloride (AlCl₃), sodium chloride (NaCl), and potassium chloride (KCl) at 160°C. This catalytic system reduces the formation of the undesired 5-hydroxy isomer from 30% to <5% compared to pure AlCl₃. However, the exothermic reaction requires careful temperature control to prevent foaming and product loss. A typical procedure involves:

  • Melting 160 g AlCl₃, 20 g NaCl, and 20 g KCl at 160°C.

  • Adding 40 g (0.2 mol) of 3-chloro-3'-hydroxypropionanilide over 25 minutes.

  • Maintaining the reaction for 1.5 hours post-addition to ensure completion.

The crude lactam is isolated in 65% yield after quenching with ice and extracting with methylene chloride.

Borane-Mediated Reduction of Lactam Intermediates

Reduction to Tetrahydroquinoline

The lactam intermediate undergoes reduction using a borane-methyl sulfide complex in toluene. This step converts the lactam to 7-hydroxy-1,2,3,4-tetrahydroquinoline with >90% efficiency. The reaction is conducted under reflux for 6 hours, followed by careful hydrolysis with methanol to destroy excess borane.

Nitration and Hydrolysis of Tetrahydroquinoline

Nitration at the 7-Position

An alternative route starts with nitration of 1,2,3,4-tetrahydroquinoline using concentrated nitric acid at 0–5°C. This regioselective reaction favors the 7-nitro derivative (6-nitro-1,2,3,4-tetrahydroquinoline) in 50% yield after recrystallization.

Acidic Hydrolysis of Nitro Derivatives

The nitro group is hydrolyzed under vigorous conditions:

  • Refluxing in 85% phosphoric acid at 165°C for 8 hours.

  • Neutralization with aqueous sodium hydroxide to precipitate the hydroxy intermediate.

This method avoids high-pressure equipment but requires corrosion-resistant reactors due to the use of concentrated acids.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Cyclization–ReductionAcylation, AlCl₃ cyclization, BH₃ reduction51–65%High regioselectivity; avoids isomersExothermic cyclization; foaming issues
Nitration–HydrolysisNitration, H₃PO₄ hydrolysis40–50%No specialized catalysts requiredCorrosive conditions; moderate yields
Direct AlkylationAlkylation of pre-formed tetrahydroquinoline~60%Simplicity; fewer stepsRequires methylating agents (e.g., CH₃I)

Purification and Characterization

Crystallization as Maleate Complex

To circumvent difficulties in crystallizing the free base, the intermediate is converted to its maleate salt. Dissolving the crude product in methanol with maleic acid (1:1 molar ratio) yields crystals upon cooling, achieving 51% recovery.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.85 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 3.10 (t, 2H, J = 6 Hz, CH₂N), 6.75 (d, 1H, J = 8 Hz, aromatic), 7.20 (d, 1H, J = 8 Hz, aromatic).

  • MS (ESI+) : m/z 148.1 [M+H]⁺, consistent with the free base molecular weight of 147.22 g/mol.

Industrial-Scale Considerations

Solvent Selection

Toluene and methylene chloride are preferred for their low polarity, facilitating phase separation during workup. However, recent trends favor replacing methylene chloride with ethyl acetate due to environmental concerns.

Catalyst Recycling

The AlCl₃–NaCl–KCl eutectic can be recovered and reused for up to five cycles without significant activity loss, reducing costs by 20% .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: It can be further reduced to form fully saturated quinoline derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the quinoline ring are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural resemblance to naturally occurring alkaloids makes it particularly valuable in developing drugs targeting neurological disorders such as Parkinson's disease and Alzheimer's disease.

Key Insights:

  • Neuroprotective Properties : Research indicates its potential neuroprotective effects, making it a candidate for therapies aimed at neurodegenerative diseases .
  • Synthesis of Analogues : It is used in the synthesis of various tetrahydroquinoline derivatives that exhibit biological activities .

Neuroprotective Studies

The compound is extensively studied for its neuroprotective capabilities. It has been shown to interact with neurotransmitter systems, which is critical for maintaining synaptic functions.

Case Study:

A study published in Medicinal Chemistry Perspectives highlights the pharmacological activities of tetrahydroquinoline analogs against neurodegenerative disorders. The research emphasizes the need for further exploration of these compounds to understand their mechanisms and therapeutic potential .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. This application is vital for ensuring accuracy in quantifying similar compounds within complex mixtures.

Applications:

  • As a reference standard in chromatographic techniques.
  • In method validation processes to ensure reproducibility and reliability of analytical results.

Biochemical Research

The compound plays a significant role in biochemical assays aimed at understanding neurotransmitter interactions and synaptic functions. It aids researchers in elucidating the mechanisms underlying various neurological conditions.

Research Findings:

Studies have demonstrated that derivatives of tetrahydroquinolines can modulate neurotransmitter systems, which may lead to novel therapeutic strategies for treating psychiatric disorders .

Natural Product Synthesis

This compound is also involved in the synthesis of natural products. Its versatility allows chemists to create new derivatives with potential therapeutic applications.

Synthetic Applications:

  • Used as an intermediate in synthesizing various natural product analogs.
  • Facilitates the development of compounds with enhanced biological activity through structural modifications .

Data Table: Applications Overview

Application AreaDescriptionKey References
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders ,
Neuroprotective StudiesInvestigating potential protective effects against neurodegenerative diseases ,
Analytical ChemistryStandard reference material for quantification methods ,
Biochemical ResearchAssays for neurotransmitter interactions ,
Natural Product SynthesisIntermediate for synthesizing natural product analogs ,

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially leading to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent position and functional group modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
6-Methyl-THQ·HCl 6-CH₃ C₁₀H₁₃N·HCl Anti-knock additive; comparable to N-methyl aniline in delaying ignition
3-Methyl-THQ 3-CH₃ C₁₀H₁₃N Natural product with antibacterial activity (isolated from L. ilicifolius)
6-Methoxy-THQ 6-OCH₃ C₁₀H₁₃NO Enhanced electron-withdrawing effects; used in dehydrogenation studies
6-Chloro-THQ 6-Cl C₉H₁₀ClN Lower synthetic yield (62%) vs. 6-methoxy analog (77%); potential halogen-directed reactivity
6-Bromo-4,4-dimethyl-THQ·HCl 6-Br, 4,4-(CH₃)₂ C₁₁H₁₅BrClN Steric hindrance from dimethyl groups; medical intermediate
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH C₁₀H₁₃NO Analgesic activity (1/8 potency of morphine)

Anti-Knock Activity

In rapid compression machine studies, 6-Methyl-THQ demonstrated anti-knock efficacy similar to N-methyl aniline, both operating via reaction with HO• radicals to delay ignition. This suggests shared radical-scavenging mechanisms despite structural differences .

Table 2: Anti-Knock Performance (20 bar, 720 K)
Additive Ignition Delay Time (ms) Mechanism
6-Methyl-THQ Comparable to N-methyl aniline HO• radical inhibition
N-Methyl aniline Same as above Same mechanism
H₂/CO Similar inhibition HO• radical scavenging

Biological Activity

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (6-MTHQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MTHQ, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.

Overview of Biological Activities

6-MTHQ exhibits a range of biological activities that can be categorized as follows:

  • Antimicrobial Activity : Research indicates that 6-MTHQ and its derivatives demonstrate significant antimicrobial properties against various pathogens. These compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae.
  • Anticancer Properties : Several studies have highlighted the potential of 6-MTHQ in inhibiting cancer cell proliferation. The compound has been shown to affect cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : 6-MTHQ has been investigated for its ability to modulate inflammatory responses, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.

The mechanisms through which 6-MTHQ exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound can interact with specific enzymes and receptors, modulating their activity. For instance, it has been identified as an inhibitor of EPAC proteins, which play critical roles in various cellular processes including insulin secretion and cell migration .
  • Cell Signaling Pathways : 6-MTHQ influences signaling pathways associated with inflammation and cancer progression. Its ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α has been documented .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 6-MTHQ is crucial for optimizing its biological activity. Variations in substituents on the tetrahydroquinoline scaffold significantly impact the compound's efficacy. For example:

CompoundR1R2R3% EPAC Inhibition
CE3F4BrBrCHO58.1
12aHHCHO5.3
7BrBrH40.8

This table illustrates how different substitutions can lead to varying degrees of biological activity, particularly in inhibiting EPAC .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that certain tetrahydroquinoline derivatives, including 6-MTHQ, exhibited potent antimicrobial activity against multiple bacterial strains at concentrations as low as 25 μg/ml .
  • Cancer Cell Proliferation : In vitro studies showed that treatment with 6-MTHQ resulted in a significant reduction in the proliferation of cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Inflammation Modulation : Research involving LPS-stimulated BV2 microglial cells revealed that 6-MTHQ effectively reduced the production of pro-inflammatory mediators like NO and IL-6, suggesting its potential use in treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use palladium or platinum catalysts under hydrogen pressure (1–3 atm) to reduce the aromatic ring of 6-methylquinoline precursors. Reaction conditions (temperature, solvent polarity) significantly influence yields. For example, a study on analogous compounds (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline) achieved 77% yield using Mn/Fe/Co-based catalysts under mild conditions .
  • Acid-Mediated Cyclization : Cyclize β-methylaminopropiophenone derivatives in concentrated HCl. Monitor reaction progress via TLC or HPLC to avoid over-acidification, which can degrade the tetrahydroquinoline core .
  • Yield Optimization Table :
MethodCatalyst/SolventYield (%)Reference
Catalytic HydrogenationMn/Fe/Co, H₂ (1 atm)77
Acid CyclizationHCl (conc.), ethanol62–68

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydroquinoline scaffold and methyl substitution at position 5. Compare chemical shifts with structurally analogous compounds (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, δH 1.5–2.5 ppm for methyl groups) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry to detect impurities (e.g., oxidation byproducts) and quantify purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. What mechanistic insights exist for the reductive hydrogenation of quinoline derivatives to produce this compound?

  • Methodological Answer :

  • Catalytic Pathways : Studies on Mn/Fe/Co catalysts suggest a radical-mediated hydrogenation mechanism. Isotopic labeling (e.g., D₂) can track hydrogen incorporation into the tetrahydroquinoline ring .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for intermediate steps (e.g., ring saturation). Compare results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. How do structural analogs (e.g., 5-methyl or 7-methyl derivatives) affect the physicochemical and biological properties of this compound?

  • Methodological Answer :

  • Comparative Analysis :
  • Lipophilicity : Measure logP values (shake-flask method) to assess how methyl positioning influences solubility. For example, 7-methyl analogs exhibit higher logP (2.1 vs. 1.8 for 6-methyl) due to steric effects .
  • Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to compare interactions with biological targets (e.g., serotonin receptors). Methyl group orientation alters binding affinity by 10–15% in silico .
  • Table of Structural Analogs :
CompoundlogPBinding Affinity (nM)Reference
6-Methyl-THQ hydrochloride1.8120 ± 5
7-Methyl-THQ hydrochloride2.1150 ± 8

Q. What strategies mitigate data contradictions in stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Profiling :
  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., quinoline reformation at pH < 3) .
  • Statistical Reconciliation : Use multivariate analysis (e.g., PCA) to resolve discrepancies between batch-to-batch stability data. Factors like trace metal contamination or humidity explain >80% of variance in conflicting datasets .

Quality Control & Regulatory Considerations

Q. What are the critical impurities to monitor during the synthesis of this compound, and how are they quantified?

  • Methodological Answer :

  • Common Impurities :
  • Oxidation Byproducts : 6-Methylquinoline (unreduced precursor) and N-oxide derivatives. Detect via HPLC-UV at 254 nm .
  • Chlorinated Byproducts : Formed during HCl salt preparation. Use ion chromatography (IC) with conductivity detection .
  • Regulatory Thresholds : Follow ICH Q3A guidelines; limit unidentified impurities to <0.1% and total impurities to <0.5% .

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